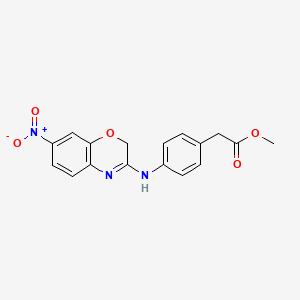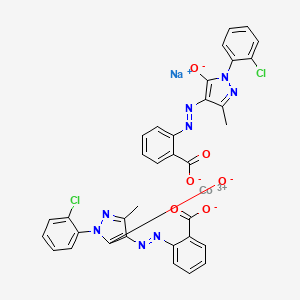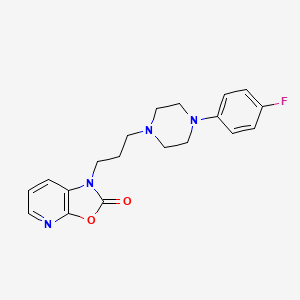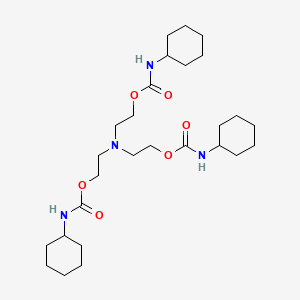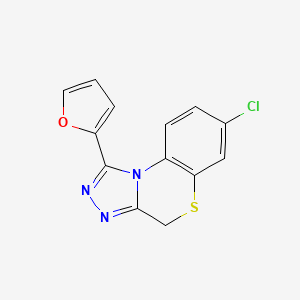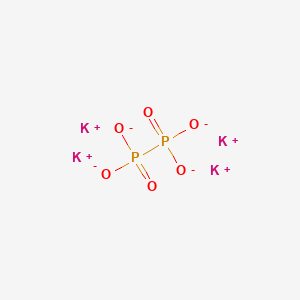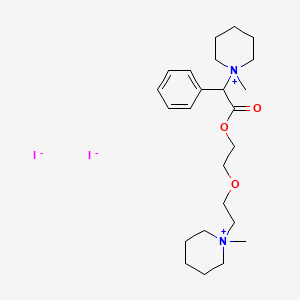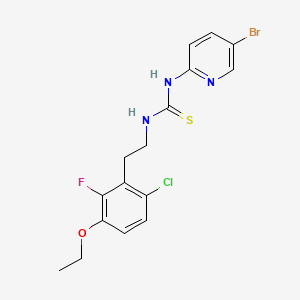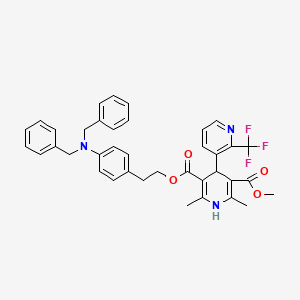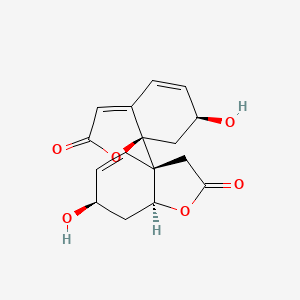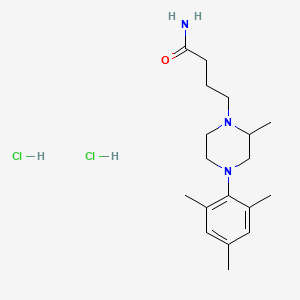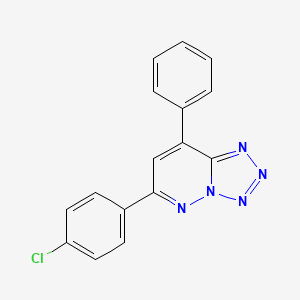
Tetrazolo(1,5-b)pyridazine, 6-(4-chlorophenyl)-8-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazolo(1,5-b)pyridazine, 6-(4-chlorophenyl)-8-phenyl- is a heterocyclic compound that belongs to the class of tetrazolo-pyridazines This compound is characterized by the presence of a tetrazole ring fused to a pyridazine ring, with additional phenyl and chlorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrazolo(1,5-b)pyridazine, 6-(4-chlorophenyl)-8-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with phenylhydrazine to form an intermediate, which is then cyclized with sodium azide to yield the desired tetrazolo-pyridazine compound. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Tetrazolo(1,5-b)pyridazine, 6-(4-chlorophenyl)-8-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tetrazolo(1,5-b)pyridazine, 6-(4-chlorophenyl)-8-phenyl- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: This compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Tetrazolo(1,5-b)pyridazine, 6-(4-chlorophenyl)-8-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis . These interactions are crucial for its potential therapeutic effects, particularly in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Tetrazolo(1,5-a)pyrimidine: Another tetrazole-fused heterocycle with similar structural features but different biological activities.
Pyrazolo(3,4-d)pyrimidine: Known for its use as a kinase inhibitor in cancer therapy.
Triazolo(1,5-a)pyridine: Explored for its antimicrobial and anti-inflammatory properties.
Uniqueness
Tetrazolo(1,5-b)pyridazine, 6-(4-chlorophenyl)-8-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and chlorophenyl groups enhances its potential as a versatile scaffold in drug design and materials science .
Properties
CAS No. |
130216-52-3 |
|---|---|
Molecular Formula |
C16H10ClN5 |
Molecular Weight |
307.74 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-8-phenyltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C16H10ClN5/c17-13-8-6-12(7-9-13)15-10-14(11-4-2-1-3-5-11)16-18-20-21-22(16)19-15/h1-10H |
InChI Key |
CHULVOHQSHYFBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN3C2=NN=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


